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Get Quote

In the landscape of modern medicinal chemistry, the strategic combination of molecular

scaffolds and versatile functional groups is paramount to the efficient discovery of novel
therapeutics. 2-Methylbenzothiazole-6-boronic acid (CAS No. 866332-18-5) represents a
prime example of such a synergistic pairing. This compound unites the benzothiazole core, a
well-established "privileged structure” found in a multitude of biologically active agents, with the
boronic acid moiety, a cornerstone of modern synthetic chemistry.[1][2]

The benzothiazole ring system is integral to numerous compounds with diverse
pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Its rigid, bicyclic structure provides a robust framework for interacting with biological targets.
The addition of a boronic acid group at the 6-position transforms this scaffold into a highly
versatile building block, primarily for use in palladium-catalyzed Suzuki-Miyaura cross-coupling
reactions.[1] This powerful carbon-carbon bond-forming reaction allows medicinal chemists to
systematically and efficiently link the benzothiazole unit to a wide array of other molecular
fragments, enabling the rapid generation of compound libraries for drug screening and the
optimization of lead candidates.[1]
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This guide provides a comprehensive technical overview of 2-Methylbenzothiazole-6-boronic
acid for researchers, scientists, and drug development professionals. It covers its commercial
availability, outlines a logical synthetic strategy, details its critical role in drug discovery, and
provides a validated experimental protocol for its application in Suzuki-Miyaura coupling.

Section 1: Commercial Availability and
Specifications

2-Methylbenzothiazole-6-boronic acid is readily available from several specialized chemical
suppliers. Researchers can source this reagent in quantities ranging from milligrams for initial
screening to multi-gram or kilogram scales for larger campaigns. The quality and purity of the
starting material are critical for reproducible and successful synthetic outcomes. Most reputable
suppliers provide material with a purity of 98% or higher, which is suitable for most research
and development applications.

Below is a summary of typical product specifications from various commercial vendors.

Parameter Specification Source(s)
CAS Number 866332-18-5 [31[4151[6][7]
Molecular Formula CsHsBNO:2S [31[41[5]
Molecular Weight 193.03 g/mol [31141[8]
Purity >98% [3][6]

(2-Methylbenzo[d]thiazol-6-
Synonyms o [41[5][6]
yl)boronic acid

Typically a solid (e.g., off-white
Appearance [8]
powder)

Storage Conditions Inert atmosphere, 2-8°C [7]

Section 2: Synthesis and Chemical Logic

The synthesis of 2-Methylbenzothiazole-6-boronic acid is not commonly detailed in single-
step procedures in the literature. A logical and efficient approach involves a two-stage process:
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first, the construction of the 2-methylbenzothiazole core, followed by the regioselective
introduction of the boronic acid group.

Stage 1: Formation of the 2-Methylbenzothiazole Scaffold

The most direct method for creating the 2-methylbenzothiazole core is through the
condensation of a substituted 2-mercaptoaniline with an acetic acid equivalent. A common
laboratory and industrial method involves reacting 2-mercaptoaniline with acetic anhydride or
acetic acid under reflux conditions.[9] This reaction proceeds via an initial acylation of the
amine, followed by an intramolecular cyclization and dehydration to yield the stable aromatic
benzothiazole ring.

Stage 2: Regioselective Borylation

With the 2-methylbenzothiazole scaffold in hand, the next critical step is the introduction of the
boronic acid at the C-6 position. Direct C-H borylation has become a powerful tool in modern
synthesis. Iridium-catalyzed C-H borylation reactions using bis(pinacolato)diboron (Bzpinz) are
known to exhibit high regioselectivity on heterocyclic systems, often directed by steric factors
and electronic properties. For 2-methylbenzothiazole, borylation is expected to occur on the
benzene ring, and the C-6 position is a likely site due to electronic factors and being sterically
accessible. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
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Caption: Proposed two-stage synthesis of 2-Methylbenzothiazole-6-boronic acid.

Section 3: Applications in Research and Drug
Development

The primary utility of 2-Methylbenzothiazole-6-boronic acid in drug discovery is its role as a
key reactant in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning
reaction provides a robust and highly flexible method for forming carbon-carbon bonds
between sp2-hybridized carbon atoms.

The Suzuki-Miyaura Coupling Paradigm

In this context, 2-Methylbenzothiazole-6-boronic acid serves as the organoboron
component. It is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a
palladium catalyst and a base. This modular approach allows for the systematic "decoration" of
the benzothiazole core with a vast array of chemical functionalities. By varying the coupling
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partner, researchers can rapidly synthesize libraries of novel compounds to explore structure-
activity relationships (SAR) and optimize properties such as:

» Potency and Selectivity: Modifying substituents to improve binding affinity for a specific
biological target.

o Pharmacokinetics: Tuning properties like solubility, metabolic stability, and cell permeability.
» Toxicity: Engineering out undesirable off-target effects.

Boronic acids are valued for their stability, low toxicity, and the fact that the boron-containing
byproducts are generally water-soluble and easily removed during workup.
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Caption: Modular drug discovery via Suzuki-Miyaura cross-coupling.
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Section 4: Experimental Protocol: Suzuki-Miyaura
Cross-Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-
coupling of 2-Methylbenzothiazole-6-boronic acid with a generic aryl bromide.

Objective: To synthesize a 6-aryl-2-methylbenzothiazole derivative.

Causality: The palladium(0) catalyst is the engine of the reaction, undergoing oxidative addition
with the aryl halide. The base is essential for the transmetalation step, activating the boronic
acid to transfer its organic group to the palladium center. The solvent system must solubilize
the reactants and facilitate the reaction, while the inert atmosphere protects the sensitive
catalyst from oxidation.

Materials:

2-Methylbenzothiazole-6-boronic acid (1.0 eq)

e Aryl Bromide (1.2 eq)

o Pd(PPhs)a4 (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
e Potassium Carbonate (K2COs3), anhydrous (3.0 eq)

¢ 1,4-Dioxane (solvent)

o Water (co-solvent)

e Argon or Nitrogen gas supply

» Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
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Step-by-Step Methodology:

e Reaction Setup:

o To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Methylbenzothiazole-6-
boronic acid, the chosen aryl bromide, potassium carbonate, and Pd(PPhs)a.

o Seal the flask with a septum.

o Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an
inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

e Solvent Addition and Degassing:

o Through the septum, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
The solvent mixture should be degassed beforehand by bubbling argon through it for 15-
20 minutes.

o The resulting mixture is often a suspension.

¢ Reaction Execution:

o Lower the flask into a preheated oil bath set to 95°C.

o Stir the reaction vigorously. The reaction is typically run for 4-24 hours.

e Monitoring and Work-up:

o Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking
small aliquots. The disappearance of the limiting starting material indicates completion.

o Once complete, remove the flask from the oil bath and allow it to cool to room
temperature.

o Quench the reaction by adding deionized water.

o Transfer the mixture to a separatory funnel and extract with an organic solvent such as
ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure.

o Purification and Characterization:

o The crude product is typically purified by flash column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

o The pure fractions are combined and concentrated to yield the final product.

o Confirm the structure and purity of the final compound using analytical techniques such as
'H NMR, 8C NMR, and mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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